Watermelon ketone (CAS 28940-11-6), commercially known as Calone 1951, is a synthetic benzodioxepinone that serves as the foundational molecule for the marine and ozonic fragrance families [1]. Characterized by an exceptionally low odor threshold (3.1 × 10⁻² ng/L) and extreme substantivity (>600 hours on a smelling strip), this compound provides a distinctive sea-breeze, watermelon-rind, and oyster-shell metallic profile [2]. In industrial procurement, it is prioritized for its ability to define a fragrance's core architecture at trace concentrations (typically 0.1% to 0.8%), offering measurable cost-in-use efficiency and chemical stability across fine fragrances, cosmetics, and functional product bases [1].
Substituting Watermelon ketone with second-generation marine molecules (such as Cascalone, Transluzone, or Aldolone) fundamentally alters the end-product's olfactory architecture [1]. While newer analogs are often marketed as easier to balance, they achieve this by sacrificing the authentic salty, oyster-shell marine facet in favor of freshwater or floral (cyclamen/Lilial-like) nuances [1]. Furthermore, altering the precise 7-methyl-2H-1,5-benzodioxepin-3(4H)-one structure—such as removing the 7-methyl group—disrupts the molecule's fit within the hydrophobic binding pocket of olfactory receptors, leading to a loss of the characteristic marine potency and a shift toward generic fruity notes [2]. Consequently, for formulations requiring a true, persistent oceanic accord, generic substitution compromises both the signature scent profile and the required >600-hour substantivity [2].
In comparative formulation assessments, Watermelon ketone (Calone) delivers a pure ozonic, watermelon-rind, and oyster-shell metallic facet [2]. When compared to second-generation substitutes, Cascalone introduces a cyclamen-like floralcy and freshwater profile, while Transluzone shifts heavily toward a Lilial-like floral structure [1]. Neither comparator retains the authentic salty-marine signature of the original 7-methyl substituted compound [2].
| Evidence Dimension | Olfactory profile in formulation (0.1% - 0.8% dosing) |
| Target Compound Data | Pure ozonic, watermelon, and oyster-shell metallic notes |
| Comparator Or Baseline | Cascalone and Transluzone |
| Quantified Difference | Comparators introduce distinct floral (cyclamen/Lilial) and freshwater notes, completely lacking the authentic salty/oyster facet |
| Conditions | Fine fragrance compounding and organoleptic evaluation |
Procurement of true Calone is essential when the target product requires an authentic, salty oceanic accord rather than a modernized freshwater-floral hybrid.
Watermelon ketone exhibits an exceptionally low odor threshold of 3.1 × 10⁻² ng/L in air [1]. While some newer analogs like Transluzone report lower thresholds (0.014 ng/L), they introduce unwanted floral cross-contamination [2]. Compared to traditional fresh/terpene additives (e.g., α-terpineol at 4600 ng/L), Calone requires orders of magnitude less material to achieve structural dominance [1].
| Evidence Dimension | Air odor threshold |
| Target Compound Data | 3.1 × 10⁻² ng/L air |
| Comparator Or Baseline | Standard terpenes (e.g., α-terpineol at 4600 ng/L) and Transluzone (0.014 ng/L) |
| Quantified Difference | Calone is >100,000 times more potent than standard terpenes and provides pure marine character without the floral drift of Transluzone |
| Conditions | Headspace / Air threshold measurement |
The ultra-low threshold allows formulators to use trace amounts (often <1%), drastically reducing cost-in-use while securing a highly substantive marine foundation.
The extreme longevity of Watermelon ketone—exceeding 600 hours of tenacity on a smelling strip—is directly tied to its 7-methyl-2H-1,5-benzodioxepin-3(4H)-one structure [1]. Structure-activity relationship (SAR) studies demonstrate that the 7-methyl group specifically fits the hydrophobic binding pocket of the olfactory receptor [2]. Removal of this methyl group or modification of the carbonyl group significantly dilutes marine potency and shifts the profile to generic sweet/fruity notes, drastically reducing the characteristic marine longevity [2].
| Evidence Dimension | Evaporation tenacity and receptor binding |
| Target Compound Data | >600 hours tenacity; precise hydrophobic pocket fit via 7-methyl group |
| Comparator Or Baseline | Demethylated benzodioxepinone analogs |
| Quantified Difference | Structural alteration eliminates the extreme >600-hour marine substantivity and dilutes the core ozonic potency |
| Conditions | Structure-activity relationship (SAR) assays and standard blotter evaporation tests |
Ensures predictable, long-lasting marine performance in complex commercial bases (e.g., soaps, detergents, fine fragrances) where generic analogs fail to persist.
Due to its distinctive oyster-shell metallic facet and ultra-low odor threshold (3.1 × 10⁻² ng/L), Watermelon ketone is the primary structural foundation for authentic oceanic and sea-breeze fine fragrances. It is selected over Cascalone when the perfumer requires a pure, salty marine note without cyclamen or Lilial-like floral interference [1].
The molecule's extreme substantivity (>600 hours) and chemical stability make it highly suitable for functional products like laundry detergents, fabric softeners, and bar soaps. Its precise 7-methyl benzodioxepinone structure ensures that the fresh, ozonic character survives harsh base environments and provides long-lasting residual scent on fabrics and skin [2].
At extreme dilutions (<0.1%), Watermelon ketone acts as a highly efficient modifier to lift and modernize heavy floral or citrus compositions. Its high potency allows formulators to introduce a dewy or watery atmospheric effect without increasing the overall formula cost or volume, outperforming traditional terpenes that require much higher dosing [3].
Irritant